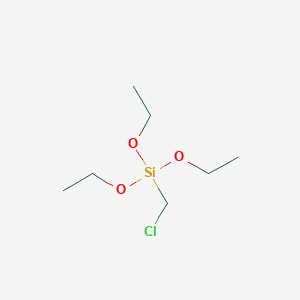
(Chloromethyl)triethoxysilane
Cat. No. B101003
M. Wt: 212.74 g/mol
InChI Key: ZDOBWJOCPDIBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06608125B2
Procedure details


This example illustrates the preparation of a thiocarboxylate alkoxysilane from a salt of a thiolcarboxylic acid using a nonprotic solvent. 88 grams of powdered sodium ethoxide and 600 ml diglyme were charged into a one-liter, three-neck round bottomed flask equipped with magnetic stir bar, temperature probe/controller, heating mantle, addition funnel, condenser, N2 inlet, and ice water bath. The solution was cooled to 8° C., and 105 grams of thiolacetic acid was added slowly via the addition funnel, keeping the temperature below 60° C. The solution was allowed to cool to 35° C., and 250 grams of chloromethyltriethoxysilane was added via the addition funnel. After addition was complete, the solution was heated to 70° C., where a brief exotherm to 120° C. was observed. The solution was heated at 70° C. for an additional three hours. A white solid formed which was filtered first through a 0.1 μm pressure filter and then a 0.01 μm filter to give a clear, black solution. The solvent was removed under reduced pressure, and the remaining liquid vacuum distilled to yield 163 grams of a clear and colorless liquid, a 55 percent yield.
[Compound]
Name
thiocarboxylate alkoxysilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Yield
55%
Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4]C=[C:2]1C(O)=O.[O-:9]CC.[Na+].S1C=CC=C1CC(O)=O.ClC[Si:24]([O:31][CH2:32][CH3:33])([O:28][CH2:29][CH3:30])[O:25][CH2:26][CH3:27]>COCCOCCOC>[C:5]([S:1][CH2:2][Si:24]([O:31][CH2:32][CH3:33])([O:28][CH2:29][CH3:30])[O:25][CH2:26][CH3:27])(=[O:9])[CH3:4] |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
thiocarboxylate alkoxysilane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
88 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOCCOC
|
Step Three
|
Name
|
|
|
Quantity
|
105 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)CC(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC[Si](OCC)(OCC)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
8 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with magnetic stir bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
temperature probe/controller, heating mantle
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition funnel, condenser, N2 inlet, and ice water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 60° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 35° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated to 70° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to 120° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated at 70° C. for an additional three hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A white solid formed which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered first through a 0.1 μm pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a 0.01 μm filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a clear, black solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the remaining liquid vacuum distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 163 grams of a clear and colorless liquid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)SC[Si](OCC)(OCC)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 55% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
